4-Chloro-3-nitroaniline

Description

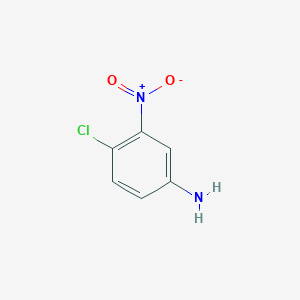

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHHWGVAOVDVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052319 | |

| Record name | 4-Chloro-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to tan solid; [Hawley] Yellow powder; [MSDSonline] | |

| Record name | 4-Chloro-3-nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3286 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in ether, chloroform; very soluble in ethanol; slightly soluble in ligroin, Partially sol in hot water | |

| Record name | 4-CHLORO-3-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5439 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000485 [mmHg] | |

| Record name | 4-Chloro-3-nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3286 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow to tan powder, Yellow needles or prisms from water; needles from petroleum ether | |

CAS No. |

635-22-3 | |

| Record name | 4-Chloro-3-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-chloro-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B13U77ZL3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLORO-3-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5439 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

103 °C | |

| Record name | 4-CHLORO-3-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5439 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

An In-depth Technical Guide to 4-Chloro-3-nitroaniline (CAS Number: 635-22-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 4-Chloro-3-nitroaniline, a chemical intermediate with applications in the synthesis of dyes and pharmaceuticals.[1] This document consolidates key physicochemical, spectroscopic, and toxicological data, alongside outlines of relevant experimental protocols and workflows.

Physicochemical Properties

4-Chloro-3-nitroaniline is a yellow to tan crystalline solid.[1] It is sparingly soluble in water but demonstrates greater solubility in organic solvents such as ethanol (B145695), acetone, and dimethylformamide.[1]

| Property | Value | Reference |

| CAS Number | 635-22-3 | |

| Molecular Formula | C₆H₅ClN₂O₂ | [2] |

| Molecular Weight | 172.57 g/mol | [3] |

| Appearance | Yellow to tan powder/needles/prisms | [1] |

| Melting Point | 99-101 °C | |

| Vapor Pressure | 0.000485 mm Hg | [1] |

| Water Solubility | 1.04 g/L at 25 °C (estimated) | [1] |

| logP (Octanol-Water Partition Coefficient) | 2.06 | [3] |

| pKa (Conjugate Acid) | 1.87 ± 0.10 (Predicted) | [1] |

Spectroscopic Data

The structural identification of 4-Chloro-3-nitroaniline is supported by various spectroscopic techniques.

| Spectroscopic Data | Key Features | Reference |

| ¹H NMR | Signals corresponding to the aromatic protons. | [4] |

| ¹³C NMR | Resonances for the six aromatic carbon atoms. | |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C-H (aromatic), N-O (nitro group), C=C (aromatic), C-N, and C-Cl functional groups. | [1][3] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. | [1] |

Chemical Synthesis and Purification

The synthesis of 4-Chloro-3-nitroaniline is typically achieved through two primary routes: the nitration of 4-chloroaniline (B138754) or the chlorination of 3-nitroaniline (B104315) under acidic conditions.[1]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 4-Chloro-3-nitroaniline.

Experimental Protocol: Recrystallization for Purification

Recrystallization is a common method for purifying solid organic compounds.

Objective: To purify crude 4-Chloro-3-nitroaniline.

Materials:

-

Crude 4-Chloro-3-nitroaniline

-

Ethanol

-

Water

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude 4-Chloro-3-nitroaniline in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Heat the solution gently to ensure all the solid dissolves.

-

Slowly add hot water to the solution until it becomes slightly cloudy, indicating the saturation point has been reached.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of pure 4-Chloro-3-nitroaniline should form.

-

To maximize crystal formation, the flask can be placed in an ice bath.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the purified crystals, for example, in a desiccator or a vacuum oven at a low temperature.

Analytical Methods

The purity and concentration of 4-Chloro-3-nitroaniline can be determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Analytical Workflow

The following diagram outlines a typical workflow for the analysis of a sample containing 4-Chloro-3-nitroaniline.

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of a 4-Chloro-3-nitroaniline sample using reverse-phase HPLC.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or formic acid (for MS compatibility)

-

4-Chloro-3-nitroaniline standard of known purity

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water. A common mobile phase could be a 70:30 (v/v) mixture of buffer (water with a small amount of acid like phosphoric acid to control pH) and acetonitrile.

-

Standard Solution Preparation: Accurately weigh a known amount of the 4-Chloro-3-nitroaniline standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known amount of the 4-Chloro-3-nitroaniline sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Set the UV detector to a wavelength where the analyte has strong absorbance, for example, 220 nm.

-

Column Temperature: 25 °C

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Analysis: Identify the peak corresponding to 4-Chloro-3-nitroaniline based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve generated from the standards.

Biological Activity and Toxicology

4-Chloro-3-nitroaniline is primarily recognized for its role as a chemical intermediate.[1] Toxicological studies in rats have indicated that the compound can induce hemolytic or Heinz body anemia and testicular atrophy.[2] The toxicity is believed to be similar to that of other aromatic nitro and amino compounds.[2] The metabolism of related compounds, such as 4-chloro-2-nitroaniline, involves the reduction of the nitro group to produce nitroso, hydroxylamine, and amine derivatives, which can interact with biological macromolecules.[5]

At present, there is limited specific information available in the public domain regarding the direct involvement of 4-Chloro-3-nitroaniline in specific biological signaling pathways relevant to drug development. Its utility in this field is primarily as a building block for the synthesis of more complex, pharmacologically active molecules.[1] The metabolism of chloroanilines can involve N-acetylation and hydroxylation.[6]

Potential Metabolic Activation Pathway

The following diagram illustrates a hypothetical metabolic pathway for 4-Chloro-3-nitroaniline, based on the known metabolism of similar nitroaromatic compounds.

Safety and Handling

4-Chloro-3-nitroaniline is classified as toxic. It is fatal if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause damage to organs through prolonged or repeated exposure. It is toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

This guide is intended for informational purposes for qualified scientific professionals and does not constitute a comprehensive safety manual. Always refer to the latest Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. Page loading... [guidechem.com]

- 2. Subchronic oral toxicology of 4-chloro-3-nitroaniline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN1462737A - Method for preparing 4-chlorine-3-nitroanisole - Google Patents [patents.google.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Applications of 4-Chloro-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitroaniline is a substituted aromatic amine that serves as a versatile intermediate in the chemical industry.[1][2] Its molecular structure, featuring a benzene (B151609) ring substituted with a chloro, a nitro, and an amino group, provides multiple reactive sites for the synthesis of a diverse range of downstream products.[1] This technical guide provides a comprehensive overview of the primary applications of 4-chloro-3-nitroaniline, with a focus on its role in the synthesis of dyes and pigments, pharmaceuticals, and agrochemicals. The information presented is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-chloro-3-nitroaniline is essential for its safe handling and effective use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 635-22-3 | [2] |

| Molecular Formula | C₆H₅ClN₂O₂ | [2] |

| Molecular Weight | 172.57 g/mol | [2] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 99-101 °C | [1] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and dimethylformamide | [1] |

| Purity (typical) | >95% to >99.0% (GC) |

Core Applications

The primary utility of 4-chloro-3-nitroaniline lies in its function as a precursor for the synthesis of more complex molecules with valuable commercial applications.

Intermediate in Dye and Pigment Synthesis

The most significant application of 4-chloro-3-nitroaniline is in the manufacturing of azo dyes and pigments.[2][3] Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are the largest and most important class of synthetic colorants.[4]

The synthesis of azo dyes from 4-chloro-3-nitroaniline involves a two-step process:

-

Diazotization: The primary aromatic amine group of 4-chloro-3-nitroaniline is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, such as sodium nitrite (B80452).[3][4]

-

Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine.[3][4] This electrophilic aromatic substitution reaction forms the stable azo linkage, creating the chromophoric system responsible for the dye's color.

The specific color of the resulting azo dye is dependent on the chemical structure of the coupling component used.[5]

The following is a general laboratory procedure for the synthesis of an azo dye using 4-chloro-3-nitroaniline and a naphthol derivative as the coupling component.

Materials:

-

4-Chloro-3-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

A Naphthol derivative (e.g., 2-naphthol)

-

Sodium Hydroxide (B78521) (NaOH)

-

Ice

-

Distilled Water

Procedure:

Step 1: Diazotization of 4-Chloro-3-nitroaniline

-

In a beaker, suspend a specific molar equivalent of 4-chloro-3-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (in a slight molar excess) in a minimal amount of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold suspension of 4-chloro-3-nitroaniline, ensuring the temperature remains below 5 °C.

-

Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The completion of diazotization can be monitored using starch-iodide paper.

Step 2: Azo Coupling

-

In a separate beaker, dissolve the naphthol derivative in an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling component with vigorous stirring.

-

Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) to facilitate the coupling reaction with the phenoxide ion.

-

A colored precipitate of the azo dye should form immediately or upon standing.

-

Continue stirring the reaction mixture for a period to ensure the completion of the coupling reaction.

-

Isolate the crude azo dye by vacuum filtration, wash it with water, and then dry it.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

Quantitative Data:

The yield of the azo dye synthesis can vary depending on the specific coupling component and reaction conditions. While some literature reports yields as high as 100%, these may be influenced by the presence of impurities.[5] Careful control of reaction parameters is crucial for optimizing the yield and purity of the final product.

Figure 1: General workflow for the synthesis of an azo dye from 4-Chloro-3-nitroaniline.

Intermediate in Pharmaceutical Synthesis

4-Chloro-3-nitroaniline also serves as a building block in the synthesis of various pharmaceutical compounds.[1] Its structure is particularly useful for constructing heterocyclic ring systems, which are common scaffolds in many active pharmaceutical ingredients (APIs). One notable application is in the synthesis of substituted benzimidazoles and benzotriazoles, which are known to exhibit a wide range of biological activities.[6]

The synthesis of these heterocyclic compounds often involves the reduction of the nitro group of 4-chloro-3-nitroaniline to an amino group, followed by cyclization reactions.

The following diagram illustrates a plausible synthetic route for the preparation of benzimidazole (B57391) derivatives from 4-chloro-3-nitroaniline.

Figure 2: Synthetic pathway for benzimidazole derivatives from 4-Chloro-3-nitroaniline.

Precursor in Agrochemical Synthesis

In the agrochemical industry, 4-chloro-3-nitroaniline is utilized as an intermediate in the production of certain pesticides, including herbicides and fungicides.[1] The presence of the chloro and nitro groups on the aromatic ring can contribute to the biological activity of the final product. The synthesis of agrochemicals from 4-chloro-3-nitroaniline often involves multi-step reaction sequences to build the desired active ingredient.

Conclusion

4-Chloro-3-nitroaniline is a key chemical intermediate with significant applications in the synthesis of a wide variety of commercially important products. Its primary use is in the production of azo dyes and pigments, where it serves as a versatile diazo component. Furthermore, it is a valuable building block for the synthesis of pharmaceuticals, particularly heterocyclic compounds like benzimidazoles, and for the manufacturing of agrochemicals. The reactivity of its functional groups allows for a broad range of chemical transformations, making it an important compound for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its properties and reaction chemistry is crucial for its effective and safe utilization in these diverse applications.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diazotization of Aniline Derivatives: Diazo Coupling [chemedx.org]

- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijirset.com [ijirset.com]

- 6. ijariie.com [ijariie.com]

An In-depth Technical Guide to 4-Chloro-3-nitroaniline: Chemical Structure, Isomers, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-nitroaniline, a significant intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] The document details the chemical structure, physicochemical properties, and positional isomers of chloronitroaniline. Furthermore, it outlines a representative experimental protocol for the synthesis of 4-Chloro-3-nitroaniline and discusses its known biological effects and applications. This guide is intended to be a valuable resource for professionals in the fields of chemical research, drug development, and materials science.

Introduction

4-Chloro-3-nitroaniline, with the chemical formula C₆H₅ClN₂O₂, is an aromatic organic compound that serves as a versatile building block in organic synthesis.[1] It is a substituted aniline, characterized by the presence of a chlorine atom and a nitro group on the benzene (B151609) ring. This compound and its isomers are of considerable interest due to their role as precursors in the manufacturing of a wide range of commercially important products, including azo dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[1] Understanding the chemical characteristics and synthetic pathways of 4-Chloro-3-nitroaniline and its isomers is crucial for the development of novel compounds and the optimization of existing manufacturing processes.

Chemical Structure and Isomers

The chemical structure of 4-Chloro-3-nitroaniline features a benzene ring substituted with an amino group (-NH₂), a chloro group (-Cl) at position 4, and a nitro group (-NO₂) at position 3. The relative positions of these functional groups significantly influence the chemical reactivity and physical properties of the molecule.

There are twelve possible positional isomers of chloronitroaniline, each with the same molecular formula (C₆H₅ClN₂O₂) but differing in the arrangement of the chloro, nitro, and amino substituents on the benzene ring. The systematic identification and characterization of these isomers are essential for quality control in chemical synthesis and for understanding structure-activity relationships in drug design.

Below are the chemical structures of 4-Chloro-3-nitroaniline and its eleven other positional isomers, generated using the DOT language for Graphviz.

Physicochemical Properties

The physicochemical properties of 4-Chloro-3-nitroaniline and its isomers are summarized in the table below. These properties are critical for predicting the behavior of these compounds in various chemical and biological systems, including their solubility, reactivity, and potential for environmental transport.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | LogP |

| 4-Chloro-3-nitroaniline | 635-22-3 | 172.57 | 103[3] | - | 1.90[3] | 2.06[3] |

| 2-Chloro-3-nitroaniline | 3970-41-0 | 172.57 | 94-95[4] | 318.2±22.0 | -1.29 (Predicted) | 2.13 |

| 2-Chloro-4-nitroaniline | 121-87-9 | 172.57 | 105-111[5] | Decomposes | -1.05 (Predicted)[5] | 2.14[5] |

| 2-Chloro-5-nitroaniline | 6283-25-6 | 172.57 | 120 | - | - | - |

| 2-Chloro-6-nitroaniline | 769-11-9 | 172.57 | 74-75[6] | 284.3±20.0 | 2.41 | 2.90 |

| 3-Chloro-2-nitroaniline | 59483-54-4 | 172.57 | 107-108[7][8] | 327.1±22.0 | -1.29 (Predicted)[9] | 2.50 |

| 3-Chloro-4-nitroaniline | 825-41-2 | 172.57 | 158[10] | 366.8 | - | 1.8 |

| 4-Chloro-2-nitroaniline | 89-63-4 | 172.57 | 117-119[11][12] | 200 (estimate) | 1.10 | - |

| 5-Chloro-2-nitroaniline | 1635-61-6 | 172.57 | 125-129[13][14] | - | - | - |

Note: Some data points are predicted values from computational models and should be used with caution.

Experimental Protocols

The synthesis of 4-Chloro-3-nitroaniline can be achieved through various routes, with the nitration of 4-chloroaniline (B138754) being a common method.[1] Below is a representative experimental protocol for this synthesis.

Synthesis of 4-Chloro-3-nitroaniline from 4-Chloroaniline

Materials:

-

4-Chloroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

-

Ethanol

Procedure:

-

In a flask, dissolve 4-chloroaniline in concentrated sulfuric acid. The mixture should be cooled in an ice bath to maintain a low temperature.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution of 4-chloroaniline. The temperature should be carefully controlled to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure complete nitration.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the precipitate and wash it thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-Chloro-3-nitroaniline.

-

Dry the purified product and determine its melting point and purity using appropriate analytical techniques (e.g., HPLC, NMR).

Biological Activity and Applications

4-Chloro-3-nitroaniline and its isomers are primarily utilized as intermediates in the chemical industry. Their biological activities are mainly associated with their toxicity.

-

Toxicity: Like many aromatic nitro and amino compounds, 4-Chloro-3-nitroaniline is considered toxic.[1] Exposure can cause irritation to the skin, eyes, and respiratory tract.[1] Prolonged or significant exposure may lead to more severe health effects.

-

Metabolism: Information on the specific metabolic pathways of 4-Chloro-3-nitroaniline is limited. However, it is known that related compounds, such as p-chloroaniline, can be metabolized in the liver, leading to the formation of reactive metabolites that can cause cellular damage.

-

Applications in Drug Synthesis: Despite their toxicity, the chemical reactivity of chloronitroanilines makes them valuable starting materials for the synthesis of various pharmaceuticals. The amino group can be readily diazotized and replaced, while the nitro group can be reduced to an amino group, allowing for a wide range of chemical transformations. For instance, 4-Chloro-3-nitroaniline can be used as a starting material for the synthesis of 3-azido-4-chlorophenylisothiocyanate.[2]

Conclusion

4-Chloro-3-nitroaniline is a key chemical intermediate with a diverse range of applications, particularly in the synthesis of dyes and pharmaceuticals. This guide has provided a detailed overview of its chemical structure, the structures of its positional isomers, and their physicochemical properties. A representative synthetic protocol has been outlined to aid researchers in their laboratory work. While the biological activity of these compounds is primarily associated with their toxicity, their utility as synthetic building blocks remains significant. Further research into the specific biological mechanisms and metabolic pathways of 4-Chloro-3-nitroaniline and its isomers could open up new avenues for their application in drug discovery and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Chloro-3-nitroaniline | 635-22-3 [chemicalbook.com]

- 3. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-3-nitroaniline | CAS#:3970-41-0 | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. lookchem.com [lookchem.com]

- 7. 3-Chloro-2-nitroaniline | CAS#:59483-54-4 | Chemsrc [chemsrc.com]

- 8. 3-Chloro-2-nitroaniline CAS#: 59483-54-4 [m.chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. echemi.com [echemi.com]

- 11. 4-Chloro-2-nitroaniline | 89-63-4 [chemicalbook.com]

- 12. 89-63-4 CAS MSDS (4-Chloro-2-nitroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. 5-Chloro-2-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 14. 5-Chloro-2-nitroaniline | 1635-61-6 [chemicalbook.com]

discovery and history of 4-Chloro-3-nitroaniline

An In-depth Technical Guide to 4-Chloro-3-nitroaniline: Discovery, Synthesis, and Applications

This technical guide provides a comprehensive overview of 4-chloro-3-nitroaniline, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It covers the historical context of its discovery, its physicochemical properties, detailed synthesis protocols, and its primary applications, with a focus on data presentation and experimental workflows.

Discovery and History

4-Chloro-3-nitroaniline (CAS No. 635-22-3) was first synthesized in the early 20th century.[1] Its development is closely tied to the expansion of research into aniline (B41778) derivatives, which were crucial for the burgeoning synthetic dye industry. While the specific individual credited with its initial synthesis is not well-documented, it is understood to have emerged from systematic industrial investigations into the reactions of chloronitrobenzenes and their subsequent conversion to amino derivatives.[1] The primary motivation for its creation was its utility as a versatile intermediate in the production of various organic compounds.[2][3]

Initially, its main application was in the manufacture of azo dyes, where its specific substitution pattern allowed for the creation of a wide range of colors.[1][2][3] Over time, its importance grew as it found applications in the synthesis of pharmaceuticals and agrochemicals, serving as a key building block for more complex molecules.[1][2][3] The compound is entirely synthetic, with no known natural sources.[1]

Physicochemical and Spectroscopic Data

The physical and chemical properties of 4-chloro-3-nitroaniline are critical for its handling, application in synthesis, and analytical characterization. This data is summarized in the tables below.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol [2][4] |

| Appearance | Yellow to orange crystalline solid/powder[1][2][4] |

| Melting Point | 99-103 °C[2][3][5] |

| Boiling Point | ~200 °C (rough estimate)[5] |

| Solubility | Limited solubility in water; soluble in ethanol, acetone, ether, and chloroform.[1][2] |

| Vapor Pressure | 0.000485 mmHg[2] |

| log Kow (LogP) | 2.06[2] |

| pKa (conjugate acid) | 1.90[2] |

Spectroscopic Data

| Spectroscopic Technique | Key Features |

| ¹H NMR | Spectra are available, showing characteristic signals for the aromatic and amine protons.[6][7] |

| ¹³C NMR | Spectra reveal distinct signals for the six aromatic carbons. |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for N-H stretching of the amine group, C-Cl bond, N-O stretching of the nitro group, and aromatic C-H bonds. |

| Mass Spectrometry (MS) | The molecular ion peak corresponds to its molecular weight. |

Synthesis and Manufacturing

The industrial production of 4-chloro-3-nitroaniline is typically achieved through electrophilic substitution reactions. The two most common laboratory and industrial synthesis routes are the nitration of 4-chloroaniline (B138754) and the controlled chlorination of 3-nitroaniline.

Primary Synthesis Pathway: Nitration of 4-Chloroaniline

The most prevalent method involves the direct nitration of 4-chloroaniline. This electrophilic aromatic substitution reaction places the nitro group (-NO₂) at the position ortho to the amino group (-NH₂) and meta to the chlorine atom (-Cl). The amino group is a strong activating group and ortho-, para-director, while the chlorine atom is a deactivating group but also an ortho-, para-director. The substitution pattern is a result of the interplay of these electronic effects.

Caption: Synthesis of 4-Chloro-3-nitroaniline via Nitration.

Experimental Protocols

Below are representative experimental protocols for the synthesis of 4-chloro-3-nitroaniline. These are generalized procedures and should be adapted and optimized based on laboratory conditions and scale.

Protocol: Nitration of 4-Chloroaniline

This protocol is based on established methods for the nitration of aromatic amines.

Materials:

-

4-chloroaniline

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Distilled water

-

Ethanol

Procedure:

-

In a flask, slowly add 4-chloroaniline to concentrated sulfuric acid while cooling in an ice bath to maintain a low temperature. Stir until all the solid has dissolved.

-

Continue cooling the mixture to 0-5 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 4-chloroaniline sulfate. The temperature must be carefully controlled and kept below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Pour the reaction mixture slowly onto a large amount of crushed ice with stirring. This will cause the product to precipitate.

-

Filter the crude product using a Buchner funnel and wash it thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified 4-chloro-3-nitroaniline.

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Applications in Industry

4-Chloro-3-nitroaniline is a crucial intermediate in the chemical industry, primarily valued for its role as a building block in the synthesis of more complex molecules.

Role as a Chemical Intermediate

The compound's structure, featuring a reactive amino group that can be diazotized and a nitro group that can be reduced, makes it highly versatile.

Caption: Applications of 4-Chloro-3-nitroaniline.

-

Dye and Pigment Synthesis : It is extensively used as an intermediate in the manufacturing of azo dyes.[1][3] The amino group can be converted to a diazonium salt, which then couples with other aromatic compounds to form the characteristic azo linkage (-N=N-), the chromophore responsible for the color of these dyes.

-

Pharmaceuticals : The molecule serves as a starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][3] The specific functionalities allow for the construction of more complex molecular scaffolds required for biological activity.

-

Agrochemicals : It is also used in the production of certain pesticides and herbicides.[1]

Safety and Handling

4-Chloro-3-nitroaniline is classified as a toxic substance. It is fatal if swallowed, in contact with skin, or if inhaled.[2] It is also an irritant to the skin and eyes.[3] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl).[3] Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, in a well-ventilated area or fume hood. It is also important to prevent its release into the environment as it can be hazardous to aquatic life.[1]

References

- 1. Page loading... [guidechem.com]

- 2. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-3-nitroaniline | 635-22-3 [chemicalbook.com]

- 4. 4-Chloro-3-nitroaniline | CymitQuimica [cymitquimica.com]

- 5. 4-Chloro-3-nitroaniline CAS#: 635-22-3 [m.chemicalbook.com]

- 6. 4-Chloro-3-nitroaniline (635-22-3) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

The Amino Group in 4-Chloro-3-nitroaniline: A Technical Guide to Its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the fundamental reactivity of the amino group in 4-chloro-3-nitroaniline, a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals. The presence of both a chloro and a nitro substituent on the aniline (B41778) ring profoundly influences the nucleophilicity and basicity of the amino group, dictating its behavior in chemical transformations. This document outlines these electronic effects, presents quantitative data on basicity, provides detailed experimental protocols for key reactions, and visualizes the underlying chemical logic and workflows.

Electronic Landscape: How Substituents Govern Reactivity

The reactivity of the amino (-NH₂) group in 4-chloro-3-nitroaniline is significantly diminished compared to aniline. This is a direct consequence of the powerful electron-withdrawing effects exerted by the chloro and nitro substituents.

-

Nitro Group (-NO₂): Located meta to the amino group, the nitro group exerts a strong electron-withdrawing effect through two mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bonds.

-

Resonance Effect (-R): The nitro group deactivates the entire aromatic ring by delocalizing the ring's π-electrons, with the most significant effect at the ortho and para positions. While the amino group is meta to the nitro group, this overall reduction in ring electron density indirectly decreases the electron density on the amino nitrogen.

-

-

Chloro Group (-Cl): Positioned para to the amino group, the chloro substituent has a dual role:

-

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the ring inductively, which deactivates the ring and reduces the basicity of the amino group.

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be donated to the ring through resonance. However, for halogens, the inductive effect is dominant, resulting in a net electron-withdrawing character that deactivates the ring towards electrophilic attack and reduces the amino group's basicity.

-

The combination of these effects makes the lone pair of electrons on the amino nitrogen less available to donate to a proton (reducing basicity) or to attack an electrophile (reducing nucleophilicity).

Electrophilic Substitution on 4-Chloro-3-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of electrophilic aromatic substitution (EAS) reactions on 4-chloro-3-nitroaniline. This compound, a valuable intermediate in the synthesis of dyes, pigments, and pharmaceuticals, presents a nuanced reactivity profile governed by the interplay of its three distinct substituents.[1] Understanding the directing effects and reaction conditions is paramount for the strategic functionalization of this aromatic core.

Core Concepts: Regioselectivity in Electrophilic Aromatic Substitution

The regiochemical outcome of electrophilic substitution on the 4-chloro-3-nitroaniline ring is determined by the cumulative electronic and steric effects of the amino (-NH₂), chloro (-Cl), and nitro (-NO₂) groups.

-

Amino Group (-NH₂): As a powerful activating group, the amino substituent directs incoming electrophiles to the ortho and para positions through a strong +M (mesomeric) effect.

-

Chloro Group (-Cl): The chloro substituent is a deactivating group due to its -I (inductive) effect; however, its +M effect directs electrophiles to the ortho and para positions.

-

Nitro Group (-NO₂): The nitro group is a potent deactivating group with strong -I and -M effects, directing incoming electrophiles to the meta position.

The positions on the benzene (B151609) ring of 4-chloro-3-nitroaniline are numbered as follows:

In 4-chloro-3-nitroaniline, the amino group is at C1, the nitro group at C3, and the chloro group at C4. The available positions for substitution are C2, C5, and C6. The directing effects of the substituents on these positions are summarized below.

| Position | Amino (-NH₂) Effect | Chloro (-Cl) Effect | Nitro (-NO₂) Effect | Overall Directing Influence |

| C2 | ortho (Activating) | meta (Deactivating) | ortho (Deactivating) | Strongly Favored |

| C5 | para (Activating) | ortho (Deactivating) | meta (Deactivating) | Disfavored (Steric Hindrance) |

| C6 | meta (Deactivating) | para (Deactivating) | para (Deactivating) | Strongly Disfavored |

Based on this analysis, the incoming electrophile is most likely to substitute at the C2 position , which is ortho to the strongly activating amino group and meta to the deactivating chloro and nitro groups. Substitution at C5, while para to the amino group, is sterically hindered by the adjacent chloro group. Substitution at C6 is highly disfavored as it is meta to the activating amino group and para to two deactivating groups.

Experimental Protocols and Data

While specific experimental data for electrophilic substitution reactions on 4-chloro-3-nitroaniline are not extensively reported in publicly available literature, the following protocols are representative methodologies adapted from procedures for structurally similar compounds. The expected major products and hypothetical yields are based on the established principles of regioselectivity discussed above.

Halogenation

2.1.1. Bromination

The bromination of 4-chloro-3-nitroaniline is expected to yield primarily 2-bromo-4-chloro-3-nitroaniline. A common reagent for the bromination of anilines is N-bromosuccinimide (NBS).

| Reaction | Reagents and Conditions | Major Product | Hypothetical Yield |

| Bromination | 4-chloro-3-nitroaniline, N-bromosuccinimide (NBS), in a polar aprotic solvent (e.g., DMF or THF), room temperature. | 2-Bromo-4-chloro-3-nitroaniline | 85-95% |

Experimental Protocol (Representative):

-

Dissolve 1.0 equivalent of 4-chloro-3-nitroaniline in anhydrous dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add 1.05 equivalents of N-bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol (B145695) to afford pure 2-bromo-4-chloro-3-nitroaniline.

2.1.2. Chlorination

The chlorination of 4-chloro-3-nitroaniline would likely proceed at the C2 position. A potential method involves the use of chlorine dissolved in a suitable solvent.

| Reaction | Reagents and Conditions | Major Product | Hypothetical Yield |

| Chlorination | 4-chloro-3-nitroaniline, Chlorine (Cl₂) in 1,2-dichloroethane (B1671644), room temperature.[2] | 2,4-Dichloro-3-nitroaniline | 80-90% |

Experimental Protocol (Representative):

-

Prepare a solution of chlorine in 1,2-dichloroethane by bubbling chlorine gas through the solvent.

-

In a separate flask, dissolve 1.0 equivalent of 4-chloro-3-nitroaniline in 1,2-dichloroethane.

-

Slowly add the chlorine solution (1.1 equivalents) to the aniline (B41778) solution at room temperature with stirring.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with a solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 2,4-dichloro-3-nitroaniline.

Nitration

Further nitration of 4-chloro-3-nitroaniline is challenging due to the already deactivated nature of the ring. However, under forcing conditions, a second nitro group could be introduced, likely at the C2 position.

| Reaction | Reagents and Conditions | Major Product | Hypothetical Yield |

| Nitration | 4-chloro-3-nitroaniline, concentrated HNO₃, concentrated H₂SO₄, 0 °C to room temperature. | 4-Chloro-2,3-dinitroaniline | 50-60% |

Experimental Protocol (Representative):

-

To a stirred mixture of concentrated sulfuric acid, add 4-chloro-3-nitroaniline (1.0 equivalent) in portions, maintaining the temperature below 20 °C.

-

Cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid, keeping the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral.

-

Dry the product under vacuum. Recrystallization from a suitable solvent like acetic acid may be necessary for purification.

Sulfonation

Sulfonation of 4-chloro-3-nitroaniline would introduce a sulfonic acid group, expected at the C2 position. Fuming sulfuric acid (oleum) is a common sulfonating agent.

| Reaction | Reagents and Conditions | Major Product | Hypothetical Yield |

| Sulfonation | 4-chloro-3-nitroaniline, Fuming H₂SO₄ (oleum), moderate heating. | 2-Amino-5-chloro-6-nitrobenzene-1-sulfonic acid | 70-80% |

Experimental Protocol (Representative):

-

In a flask equipped with a stirrer and a calcium chloride drying tube, add 4-chloro-3-nitroaniline (1.0 equivalent) to fuming sulfuric acid (20% SO₃) at room temperature.

-

Heat the mixture to 60-70 °C and maintain this temperature for 4-6 hours.

-

Monitor the reaction by taking a small aliquot, quenching it in water, and analyzing by HPLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

The sulfonic acid product will precipitate. Collect the solid by filtration.

-

Wash the product with a small amount of cold water and dry it. The product may be purified by recrystallization from water.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a general workflow for performing an electrophilic substitution reaction on 4-chloro-3-nitroaniline and the signaling pathway of the directing effects of the substituents.

Conclusion

The electrophilic substitution on 4-chloro-3-nitroaniline is a regioselective process primarily governed by the powerful activating and ortho, para-directing amino group. This leads to a strong preference for substitution at the C2 position. While the presence of two deactivating groups on the ring makes these reactions generally more challenging than on activated substrates, appropriate selection of reagents and reaction conditions can lead to the successful synthesis of a variety of substituted 4-chloro-3-nitroaniline derivatives. The provided representative protocols offer a solid foundation for further experimental exploration and optimization in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide on the Solubility of 4-Chloro-3-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-chloro-3-nitroaniline in various organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this guide summarizes the available qualitative information and presents a detailed, adaptable experimental protocol for the precise determination of its solubility. This information is crucial for professionals involved in synthesis, purification, formulation, and quality control processes where 4-chloro-3-nitroaniline is utilized.

Introduction to 4-Chloro-3-nitroaniline

4-Chloro-3-nitroaniline is an aromatic organic compound with the chemical formula C₆H₅ClN₂O₂. It presents as a yellow to tan crystalline solid and is a key intermediate in the synthesis of various dyes, pigments, and active pharmaceutical ingredients.[1][2] Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating products.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of 4-Chloro-3-nitroaniline in Various Organic Solvents

| Solvent Class | Solvent | Reported Solubility |

| Alcohols | Ethanol | Very Soluble[2] |

| Ethers | Diethyl Ether | Soluble[2] |

| Halogenated Hydrocarbons | Chloroform | Soluble[2] |

| Ketones | Acetone | Readily Soluble[1] |

| Amides | Dimethylformamide | Readily Soluble[1] |

| Aliphatic Hydrocarbons | Ligroin | Slightly Soluble[2] |

This qualitative data suggests that 4-chloro-3-nitroaniline exhibits good solubility in polar aprotic and protic solvents, and limited solubility in nonpolar solvents. For precise applications, experimental determination of quantitative solubility is essential.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 4-chloro-3-nitroaniline in organic solvents. This protocol is based on the widely accepted isothermal saturation (shake-flask) method, which is a reliable technique for measuring the equilibrium solubility of a solid in a liquid.[3]

3.1. Principle

A supersaturated solution of 4-chloro-3-nitroaniline in the selected solvent is prepared and agitated at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the saturated liquid phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

3.2. Materials and Equipment

-

4-Chloro-3-nitroaniline (high purity)

-

Organic solvents (analytical or HPLC grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer or temperature probe

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

3.3. Procedure

-

Preparation of the Slurry: Add an excess amount of solid 4-chloro-3-nitroaniline to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed and that solid remains in equilibrium with the solution.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatic shaker bath set to the desired temperature. Agitate the slurry for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be established through preliminary experiments by measuring the concentration at different time points until it becomes constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for several hours (at least 4 hours) to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. To prevent any temperature-induced precipitation, the syringe can be pre-warmed to the experimental temperature.

-

Filtration: Immediately pass the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any fine, undissolved particles.

-

Dilution: Accurately weigh the filtered saturated solution. Then, dilute a known mass or volume of the filtrate with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analysis: Determine the concentration of 4-chloro-3-nitroaniline in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

3.4. Quantification

-

HPLC Method: A reversed-phase C18 column is typically suitable. The mobile phase could consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. Detection is performed at a wavelength where 4-chloro-3-nitroaniline exhibits strong absorbance. A calibration curve is generated using standard solutions of known concentrations to quantify the analyte in the sample.

-

UV-Vis Spectrophotometry: The absorbance of the diluted sample is measured at the wavelength of maximum absorbance (λmax) for 4-chloro-3-nitroaniline in the specific solvent. The concentration is then calculated using a calibration curve prepared with standard solutions.

3.5. Calculation of Solubility

The mole fraction solubility (x) can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the solute (4-chloro-3-nitroaniline) in the analyzed solution.

-

M₁ is the molar mass of the solute.

-

m₂ is the mass of the solvent in the analyzed solution.

-

M₂ is the molar mass of the solvent.

Visualizing the Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key stages of the experimental protocol for determining the solubility of 4-chloro-3-nitroaniline.

Caption: Workflow for Isothermal Saturation Solubility Determination.

Conclusion

While quantitative solubility data for 4-chloro-3-nitroaniline in organic solvents remains to be extensively published, this guide provides a solid foundation for researchers and professionals. The qualitative data offers initial solvent selection guidance, and the detailed experimental protocol enables the generation of precise and reliable quantitative data. Accurate solubility measurements are indispensable for the efficient and effective use of 4-chloro-3-nitroaniline in research, development, and manufacturing. The provided workflow and protocol will facilitate the acquisition of this critical data, leading to improved process control and product quality.

References

An In-Depth Technical Guide to the Molecular Geometry and Conformation of 4-Chloro-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular geometry and conformational properties of 4-chloro-3-nitroaniline, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. Understanding the three-dimensional structure of this molecule is crucial for predicting its reactivity, intermolecular interactions, and biological activity, which is of significant interest in the field of drug development and materials science.

Molecular Structure and Geometry

4-Chloro-3-nitroaniline (C₆H₅ClN₂O₂) is a substituted aromatic compound consisting of a benzene (B151609) ring functionalized with a chlorine atom, a nitro group, and an amino group. The substituents are positioned at carbons 1, 2, and 4, respectively, leading to a specific spatial arrangement that dictates the molecule's overall geometry and electronic properties.

The geometry of the benzene ring is expected to be largely planar, a characteristic feature of aromatic systems. However, the presence of bulky and electronically influential substituents such as the nitro and chloro groups can induce minor deviations from perfect planarity. The amino and nitro groups themselves have distinct geometries that contribute to the overall molecular conformation.

Expected Bond Lengths and Angles

| Parameter | Atom 1 | Atom 2 | Expected Value |

| Bond Lengths (Å) | |||

| C1 | C2 | ~1.39 | |

| C2 | C3 | ~1.38 | |

| C3 | C4 | ~1.37 | |

| C4 | C5 | ~1.38 | |

| C5 | C6 | ~1.39 | |

| C6 | C1 | ~1.39 | |

| C4 | Cl | ~1.74 | |

| C3 | N(nitro) | ~1.47 | |

| N(nitro) | O1 | ~1.22 | |

| N(nitro) | O2 | ~1.22 | |

| C1 | N(amino) | ~1.37 | |

| Bond Angles (°) | |||

| C6-C1-C2 | ~120 | ||

| C1-C2-C3 | ~120 | ||

| C2-C3-C4 | ~119 | ||

| C3-C4-C5 | ~121 | ||

| C4-C5-C6 | ~119 | ||

| C5-C6-C1 | ~120 | ||

| C5-C4-Cl | ~119 | ||

| C3-C4-Cl | ~120 | ||

| C2-C3-N(nitro) | ~120 | ||

| C4-C3-N(nitro) | ~119 | ||

| O1-N(nitro)-O2 | ~124 | ||

| C2-C1-N(amino) | ~120 | ||

| C6-C1-N(amino) | ~120 |

Note: These values are estimations based on the crystal structure of N-(4-Chloro-3-nitrophenyl)maleamic acid and general principles of chemical bonding. Actual values for 4-chloro-3-nitroaniline may vary slightly.

Conformational Analysis

The conformation of 4-chloro-3-nitroaniline is primarily determined by the orientation of the amino (-NH₂) and nitro (-NO₂) groups with respect to the benzene ring.

-

Rotation of the Amino Group: The amino group is generally considered to be a relatively free rotor. However, its rotation can be influenced by intramolecular hydrogen bonding and steric interactions with adjacent substituents. In the case of 4-chloro-3-nitroaniline, the amino group is ortho to a hydrogen atom and meta to the nitro group, suggesting a relatively low barrier to rotation. The pyramidal geometry of the amino group and the orientation of its lone pair of electrons can also play a role in intermolecular interactions.

-

Rotation of the Nitro Group: The nitro group's rotation is more hindered due to its larger size and the potential for resonance interaction with the benzene ring, which favors a planar arrangement. The barrier to rotation of the nitro group in nitrobenzene (B124822) is a well-studied phenomenon. In 4-chloro-3-nitroaniline, steric hindrance from the adjacent chlorine atom and hydrogen atom will influence the preferred dihedral angle of the nitro group relative to the phenyl ring. It is expected that the nitro group will be slightly twisted out of the plane of the benzene ring to minimize steric repulsion.

-

Overall Planarity: While the benzene ring itself is planar, the molecule as a whole may not be perfectly planar. The out-of-plane twisting of the nitro group and the pyramidal nature of the amino group will contribute to a non-planar conformation. Computational modeling studies would be required to determine the lowest energy conformation and the rotational energy barriers for the substituent groups.

Experimental Determination of Molecular Geometry

The definitive method for determining the precise molecular geometry of a crystalline compound like 4-chloro-3-nitroaniline is single-crystal X-ray diffraction .

General Experimental Protocol for Single-Crystal X-ray Diffraction of an Aniline (B41778) Derivative

-

Crystal Growth: High-quality single crystals of the aniline derivative are grown from a suitable solvent using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and is often determined empirically.

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent crystal degradation during data collection at low temperatures (typically 100 K).

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, which generates an initial electron density map. This initial model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, bond angles, and other geometric parameters.

Visualizations

Caption: Molecular structure of 4-chloro-3-nitroaniline.

Caption: Experimental workflow for molecular structure determination.

Conclusion

The molecular geometry and conformation of 4-chloro-3-nitroaniline are governed by the interplay of the electronic and steric effects of its substituents on the aromatic ring. While a planar benzene core is expected, the nitro and amino groups will adopt specific orientations to minimize steric strain and potentially participate in intra- and intermolecular interactions. A definitive understanding of its three-dimensional structure relies on experimental techniques, primarily single-crystal X-ray diffraction, complemented by computational modeling to explore its conformational landscape. The data and methodologies presented in this guide provide a foundational understanding for researchers and professionals working with this important chemical intermediate.

Unlocking the Potential of 4-Chloro-3-nitroaniline: A Technical Guide to Emerging Research Areas

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitroaniline, a readily available synthetic intermediate, has traditionally been utilized in the manufacturing of dyes, pigments, and agrochemicals.[1] However, recent scientific investigations have unveiled a broad spectrum of biological activities and intriguing physicochemical properties associated with its derivatives. This has opened up new avenues for research in medicinal chemistry, materials science, and analytical chemistry. This technical guide provides an in-depth exploration of the potential research areas for 4-chloro-3-nitroaniline derivatives, summarizing key findings, providing detailed experimental protocols, and outlining future research directions.

Core Research Areas

The versatility of the 4-chloro-3-nitroaniline scaffold allows for the synthesis of a diverse range of derivatives with potential applications in several key scientific domains. The primary areas of research focus include medicinal chemistry, materials science, and analytical chemistry.

Caption: Logical relationship of research areas for 4-Chloro-3-nitroaniline.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The most promising applications of 4-chloro-3-nitroaniline derivatives lie in the field of medicinal chemistry, with significant research focused on their antimicrobial and anticancer activities.

Antimicrobial Derivatives

A notable class of derivatives, the 4-chloro-3-nitrophenylthioureas, has demonstrated potent antimicrobial activity.[2] These compounds have shown high efficacy against both standard and hospital-resistant bacterial strains, with some derivatives exhibiting superior or comparable activity to commercially available antibiotics like Ciprofloxacin.[2]

Mechanism of Action: Targeting Bacterial Type II Topoisomerases

The primary mechanism of antibacterial action for many quinolone and fluoroquinolone antibiotics involves the inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][2][3] These enzymes are crucial for relieving the torsional stress in DNA during replication and transcription by introducing negative supercoils.[1] Inhibition of these topoisomerases leads to the fragmentation of the bacterial chromosome and ultimately cell death.[3] Derivatives of 4-chloro-3-nitroaniline, particularly thiourea (B124793) derivatives, have been found to target these essential bacterial enzymes.[2]

Caption: Proposed mechanism of antimicrobial action.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of 4-chloro-3-nitrophenylthiourea derivatives against various bacterial strains.

| Compound ID | Substituent | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

| NCNA-1 | -H | >128 | >128 |

| NCNA-2 | -CH3 (ortho) | 64 | 128 |

| NCNA-3 | -CH3 (meta) | 64 | 128 |

| NCNA-4 | -di-CH3 (ortho) | 32 | 64 |

| NCNA-5 | -OCH3 (meta) | >128 | >128 |

| NCNA-6 | -Cl (meta) | 32 | 64 |

| 11 | 3,4-dichlorophenyl | 0.5-2 | - |

| 13 | 3-chloro-4-methylphenyl | 0.5-2 | - |

Note: Data for NCNA-1 to NCNA-6 is illustrative and based on structure-activity relationships for analogous compounds.[4] Data for compounds 11 and 13 are from published research.[2]

Experimental Protocol: Synthesis of 4-Chloro-3-nitrophenylthiourea Derivatives

This protocol describes a general method for the synthesis of 1,3-disubstituted thioureas from 4-chloro-3-nitroaniline.[5]

Materials:

-

4-chloro-3-nitroaniline

-

Appropriate isothiocyanate

-

Anhydrous acetonitrile (B52724)

-

Magnetic stirrer

-

Round-bottom flask

Procedure:

-

Dissolve 4-chloro-3-nitroaniline (1 equivalent) in anhydrous acetonitrile in a round-bottom flask.

-

Add the corresponding isothiocyanate (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Anticancer Derivatives

Derivatives of 4-chloro-3-nitroaniline have also shown significant potential as anticancer agents. Various modifications of the core structure have led to compounds with cytotoxic activity against a range of cancer cell lines.[6][7]

Mechanism of Action: Induction of Apoptosis

While the precise mechanisms are still under investigation, some derivatives are believed to exert their anticancer effects by inducing apoptosis (programmed cell death).[8][9] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events in apoptosis include the activation of caspases, DNA fragmentation, and the formation of apoptotic bodies.[8] Some quinazoline (B50416) derivatives, which can be synthesized from aniline (B41778) precursors, have been shown to induce apoptosis by arresting the cell cycle and activating the intrinsic apoptotic pathway.[9]

Caption: General overview of apoptosis induction.

Quantitative Data: Cytotoxic Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of N-(2-chloroethyl)-4-nitroaniline derivatives against the HCT-116 human colorectal carcinoma cell line.

| Compound ID | Derivative Name | Substituent (R) | IC50 (µM) |

| NCNA-1 | N-(2-chloroethyl)-4-nitroaniline | -H | 45.2 |

| NCNA-2 | N-(2-chloroethyl)-2-methyl-4-nitroaniline | -CH3 (ortho) | 35.8 |

| NCNA-3 | N-(2-chloroethyl)-3-methyl-4-nitroaniline | -CH3 (meta) | 40.1 |

| NCNA-4 | N-(2-chloroethyl)-2,6-dimethyl-4-nitroaniline | -di-CH3 (ortho) | 28.5 |

| NCNA-5 | N-(2-chloroethyl)-3-methoxy-4-nitroaniline | -OCH3 (meta) | 52.7 |

| NCNA-6 | N-(2-chloroethyl)-3-chloro-4-nitroaniline | -Cl (meta) | 65.4 |

Note: The data presented in this table is illustrative and based on structure-activity relationships reported for analogous compounds.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell line (e.g., HCT-116)

-

96-well plates

-

Complete cell culture medium

-

4-Chloro-3-nitroaniline derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 4-chloro-3-nitroaniline derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Materials Science: Exploring Novel Properties

The unique electronic and structural features of 4-chloro-3-nitroaniline derivatives make them attractive candidates for applications in materials science, particularly in the areas of nonlinear optics and corrosion inhibition.

Nonlinear Optical (NLO) Materials

Nitroaniline derivatives are known to exhibit significant second-order nonlinear optical properties, which are crucial for applications in optoelectronics and photonics, such as frequency doubling of laser light.[10] The presence of electron-donating (amino) and electron-withdrawing (nitro) groups on the aromatic ring leads to a large molecular hyperpolarizability, a key requirement for NLO activity.

Experimental Protocol: Kurtz-Perry Powder Technique for Second Harmonic Generation (SHG) Measurement

This technique is a common method for screening materials for second-order NLO properties.

Materials:

-

Powdered sample of the 4-chloro-3-nitroaniline derivative (sieved to a uniform particle size)

-

Reference NLO material (e.g., KDP)

-

Nd:YAG laser (1064 nm)

-

Photomultiplier tube (PMT)

-

Oscilloscope

Procedure:

-

Pack the powdered sample into a microcapillary tube.

-

Irradiate the sample with the fundamental laser beam from the Nd:YAG laser.

-

If the material is SHG-active, it will generate light at the second harmonic frequency (532 nm, green light).

-

Detect the intensity of the 532 nm light using a photomultiplier tube.

-